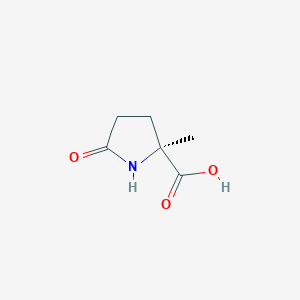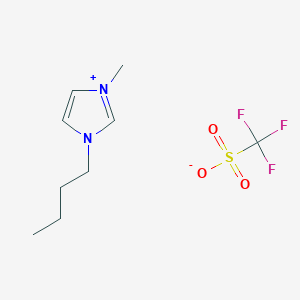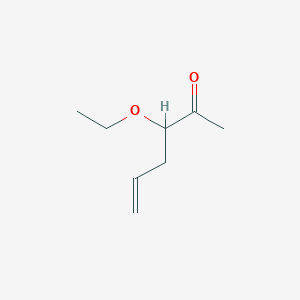![molecular formula C7H14N2 B061463 1-Azabicyclo[2.2.2]octan-2-amine CAS No. 195311-06-9](/img/structure/B61463.png)
1-Azabicyclo[2.2.2]octan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[2.2.2]octan-2-amine, also known as 2-Azabicyclo[2.2.2]oct-5-ene, is a bicyclic amine that has been the subject of extensive scientific research due to its unique chemical structure and potential applications. This compound is commonly used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]octan-2-amine is not fully understood, but it is believed to act as a neurotransmitter inhibitor in the brain. This compound has been shown to bind to specific receptors in the brain, inhibiting the release of certain neurotransmitters and leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
1-Azabicyclo[2.2.2]octan-2-amine has been shown to have a variety of biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of ion channels, and the regulation of gene expression. This compound has also been shown to have potential applications in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and depression.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Azabicyclo[2.2.2]octan-2-amine in lab experiments include its unique chemical structure, which allows for the synthesis of various organic compounds, as well as its potential applications in the study of biochemical and physiological effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise.
Future Directions
There are many potential future directions for research on 1-Azabicyclo[2.2.2]octan-2-amine, including the development of new synthetic methods, the study of its mechanism of action, and the exploration of its potential applications in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to determine its potential toxicity and safety for human use.
Synthesis Methods
The synthesis of 1-Azabicyclo[2.2.2]octan-2-amine can be achieved through a variety of methods, including the reduction of 1,5-diazabicyclo[4.3.0]non-5-ene and the hydrogenation of 1-azabicyclo[2.2.2]oct-5-ene. The most commonly used method involves the reaction of 1,5-diazabicyclo[4.3.0]non-5-ene with hydrogen gas in the presence of a catalyst such as palladium on carbon.
Scientific Research Applications
1-Azabicyclo[2.2.2]octan-2-amine has been extensively studied for its potential applications in various scientific fields, including organic chemistry, biochemistry, and pharmacology. This compound is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.
properties
CAS RN |
195311-06-9 |
|---|---|
Product Name |
1-Azabicyclo[2.2.2]octan-2-amine |
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.2 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-2-amine |
InChI |
InChI=1S/C7H14N2/c8-7-5-6-1-3-9(7)4-2-6/h6-7H,1-5,8H2 |
InChI Key |
IGNPOXGBNFMJHE-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1CC2N |
Canonical SMILES |
C1CN2CCC1CC2N |
synonyms |
1-Azabicyclo[2.2.2]octan-2-amine(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B61386.png)










